molecular formula C24H26O10 B091670 5,7-dimethoxy-2-(4-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one CAS No. 18469-71-1

5,7-dimethoxy-2-(4-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one

Cat. No. B091670
CAS RN: 18469-71-1
M. Wt: 474.5 g/mol
InChI Key: WQPQMZZOCWWEHY-WDVFSZROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-dimethoxy-2-(4-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one, also known as DMCMO, is a synthetic flavonoid compound with potential therapeutic applications.

Mechanism Of Action

5,7-dimethoxy-2-(4-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one exerts its therapeutic effects through various mechanisms of action. It has been shown to inhibit the activity of certain enzymes such as topoisomerase and tyrosinase, which are involved in cancer and melanin synthesis, respectively. 5,7-dimethoxy-2-(4-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one also activates the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in glucose metabolism and insulin sensitivity. Furthermore, it inhibits the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines.

Biochemical And Physiological Effects

5,7-dimethoxy-2-(4-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one has been found to have various biochemical and physiological effects. It has been shown to decrease the levels of reactive oxygen species (ROS) and lipid peroxidation, which are associated with oxidative stress. 5,7-dimethoxy-2-(4-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one also increases the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. Additionally, it has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α).

Advantages And Limitations For Lab Experiments

5,7-dimethoxy-2-(4-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one has several advantages and limitations for lab experiments. One advantage is that it is a synthetic compound, which allows for precise control over its chemical structure and purity. Additionally, it has been shown to have low toxicity and high bioavailability. However, one limitation is that it may not be suitable for certain experiments due to its specific mechanism of action.

Future Directions

There are several future directions for research on 5,7-dimethoxy-2-(4-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one. One direction is to investigate its potential therapeutic applications in other diseases such as neurodegenerative disorders and cardiovascular diseases. Another direction is to study its mechanism of action in more detail, particularly with regard to its interaction with specific enzymes and signaling pathways. Additionally, further studies are needed to determine the optimal dosage and administration route for 5,7-dimethoxy-2-(4-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one.

Synthesis Methods

5,7-dimethoxy-2-(4-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one can be synthesized through a multi-step process, starting with the synthesis of 4-methoxyphenylacetic acid. This acid is then converted to 4-methoxyphenylacetic acid methyl ester, which is further reacted with 2,4-dimethoxybenzaldehyde in the presence of a base to produce the intermediate compound. The intermediate is then reacted with a chromone derivative in the presence of a Lewis acid catalyst to yield 5,7-dimethoxy-2-(4-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one.

Scientific Research Applications

5,7-dimethoxy-2-(4-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one has been studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. It has been shown to possess anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in cancer cells. 5,7-dimethoxy-2-(4-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one has also been found to improve glucose metabolism and insulin sensitivity in diabetic animal models. Additionally, it has been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines.

properties

CAS RN

18469-71-1

Product Name

5,7-dimethoxy-2-(4-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one

Molecular Formula

C24H26O10

Molecular Weight

474.5 g/mol

IUPAC Name

5,7-dimethoxy-2-(4-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one

InChI

InChI=1S/C24H26O10/c1-30-12-6-4-11(5-7-12)14-8-13(26)18-15(31-2)9-16(32-3)19(23(18)33-14)24-22(29)21(28)20(27)17(10-25)34-24/h4-9,17,20-22,24-25,27-29H,10H2,1-3H3/t17-,20-,21+,22-,24+/m1/s1

InChI Key

WQPQMZZOCWWEHY-WDVFSZROSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3OC)OC)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3OC)OC)C4C(C(C(C(O4)CO)O)O)O

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3OC)OC)C4C(C(C(C(O4)CO)O)O)O

synonyms

8-β-D-Glucopyranosyl-5,7-dimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one

Origin of Product

United States

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